N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is a potent and selective Smoothened receptor antagonist. [ [] ] The Smoothened receptor is a key component of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development, cell growth and differentiation, and stem cell maintenance. [ [] ] Aberrant activation of the Hh pathway has been linked to various types of cancer. [ [] ] Therefore, antagonists of the Smoothened receptor, like N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, have emerged as potential therapeutic agents for cancer treatment.
N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide acts as an allosteric antagonist of the Smoothened receptor. [ [] ] Allosteric antagonists bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and induce a conformational change that inhibits receptor activation. By blocking Smoothened receptor activity, N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide disrupts downstream Hh signaling, leading to inhibition of cell growth and proliferation in Hh-dependent cancers.
N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is primarily investigated for its potential application in cancer treatment. [ [] ] Research has focused on understanding its:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4